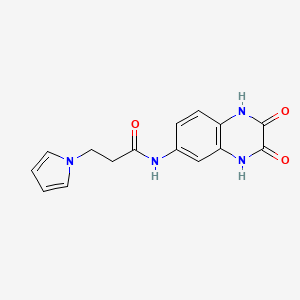![molecular formula C14H12N8OS2 B10994445 4,5-dimethyl-2-(1H-tetrazol-1-yl)-N-[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]thiophene-3-carboxamide](/img/structure/B10994445.png)
4,5-dimethyl-2-(1H-tetrazol-1-yl)-N-[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHYL-1,2,3-TRIAZOLE: Shares a similar triazole structure but lacks the thiophene and tetrazole groups.
2-THIENYL-1H-1,2,4-TRIAZOLE: Contains the thiophene and triazole moieties but differs in the substitution pattern.
Uniqueness
4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-[3-(2-THIENYL)-1H-1,2,4-TRIAZOL-5-YL]-3-THIOPHENECARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H12N8OS2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-(tetrazol-1-yl)-N-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C14H12N8OS2/c1-7-8(2)25-13(22-6-15-20-21-22)10(7)12(23)17-14-16-11(18-19-14)9-4-3-5-24-9/h3-6H,1-2H3,(H2,16,17,18,19,23) |
InChI Key |
WVRDOLXPGVNBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=NNC(=N2)C3=CC=CS3)N4C=NN=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B10994376.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B10994380.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10994388.png)
![N-(3-chloro-4-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10994395.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B10994398.png)
![methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10994400.png)
![1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide](/img/structure/B10994401.png)
![(4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10994402.png)

![N-[5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10994422.png)

![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]biphenyl-4-carboxamide](/img/structure/B10994435.png)
![N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B10994439.png)
